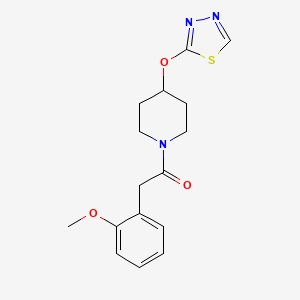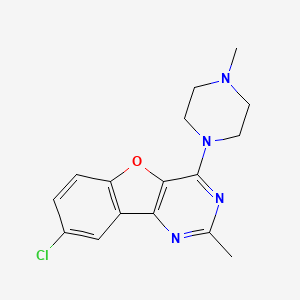
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive impairments associated with various neurological disorders. It is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, which plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain.
作用机制
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one works by inhibiting the PDE4D enzyme, which is responsible for breaking down cAMP in the brain. By inhibiting PDE4D, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one increases the levels of cAMP, which in turn activates a signaling pathway that promotes the growth and survival of neurons in the brain. This signaling pathway also plays a key role in regulating cognitive function and memory.
Biochemical and Physiological Effects:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It increases the levels of cAMP in the brain, which activates a signaling pathway that promotes the growth and survival of neurons. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. In addition, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its selectivity for the PDE4D enzyme, which reduces the risk of off-target effects. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have good oral bioavailability and to penetrate the blood-brain barrier, which makes it an attractive drug candidate for the treatment of neurological disorders. One limitation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one. One direction is to further investigate its potential for the treatment of cognitive impairments associated with neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, future studies could focus on optimizing the dosing and formulation of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one to improve its pharmacokinetic properties and clinical efficacy.
合成方法
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves a series of chemical reactions starting from readily available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved by reacting 4-(2-methoxyphenyl)-2-nitrobut-2-ene with piperidine in the presence of a palladium catalyst. The resulting nitro compound is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The amine is then coupled with 4-(2-chloroethoxy)thiadiazole in the presence of a base to give the final product, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one.
科学研究应用
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been extensively studied in preclinical models of cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has been shown to improve cognitive function and memory by increasing the levels of cAMP in the brain. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-14-5-3-2-4-12(14)10-15(20)19-8-6-13(7-9-19)22-16-18-17-11-23-16/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQWAFPRDICTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-Cyclopropylidenepiperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2791352.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2791354.png)

![7-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2791357.png)


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2791361.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one](/img/structure/B2791363.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2791366.png)


![N-(5-chloro-2-methylphenyl)-2-{[4-(3-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2791371.png)